2-(oxan-4-yl)-1,3,4-oxadiazole 2-(oxan-4-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1823378-91-1
VCID: VC2751808
InChI: InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2
SMILES: C1COCCC1C2=NN=CO2
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-(oxan-4-yl)-1,3,4-oxadiazole

CAS No.: 1823378-91-1

Cat. No.: VC2751808

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(oxan-4-yl)-1,3,4-oxadiazole - 1823378-91-1

Specification

CAS No. 1823378-91-1
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-(oxan-4-yl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2
Standard InChI Key NXOLVIQJOQRFPS-UHFFFAOYSA-N
SMILES C1COCCC1C2=NN=CO2
Canonical SMILES C1COCCC1C2=NN=CO2

Introduction

Structural Characteristics and Properties

Chemical Structure

PropertyExpected Value/CharacteristicBasis
Molecular FormulaC₇H₁₀N₂O₂Structural analysis
Molecular Weight~154.17 g/molCalculated from atomic weights
Lipophilicity (log D)Lower than corresponding 1,2,4-oxadiazole isomer1,3,4-oxadiazoles show approximately an order of magnitude lower lipophilicity compared to 1,2,4-oxadiazole isomers
Dipole MomentHigher than 1,2,4-oxadiazole counterpartsDifference attributable to distinct charge distributions in the heterocyclic rings
Aqueous SolubilityLikely favorable1,3,4-oxadiazoles generally exhibit better aqueous solubility than their 1,2,4 counterparts
Metabolic StabilityPotentially enhanced1,3,4-oxadiazole moiety often confers improved metabolic stability
hERG InhibitionPotentially reduced1,3,4-oxadiazoles typically show lower hERG inhibition than 1,2,4-oxadiazoles

Synthesis Methods

General Synthetic Approaches for 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazole derivatives, including 2-(oxan-4-yl)-1,3,4-oxadiazole, can be accomplished through several established methodologies. Based on current literature, three primary synthetic strategies are particularly relevant:

One-Pot Synthesis from Amidoximes

A more direct approach involves one-pot synthesis directly from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) with inorganic bases. This pathway has proven particularly valuable in medicinal chemistry applications .

Oxidative Cyclization Methods

Various oxidative cyclization reactions represent a third category of synthetic methods, although these have found relatively limited application in drug design so far .

All these methods typically proceed under mild conditions (0°C to room temperature), making them suitable for incorporating thermosensitive functional groups and expanding the potential use of the oxadiazole core as an amide- or ester-like linker in bioactive compound design .

Pharmacological Properties

Structure-Activity Relationships

The pharmacological profile of 2-(oxan-4-yl)-1,3,4-oxadiazole would be influenced by several structural factors:

  • The electronic properties of the 1,3,4-oxadiazole ring, which differ significantly from those of other oxadiazole isomers

  • The conformational flexibility of the oxane ring

  • The position of attachment between the two ring systems

  • Potential hydrogen bonding interactions with biological targets

The lower lipophilicity of 1,3,4-oxadiazoles compared to 1,2,4-oxadiazoles may contribute to improved pharmacokinetic properties, including enhanced solubility and reduced off-target effects .

Comparison with Related Oxadiazole Compounds

Structural Analogs

Several compounds structurally related to 2-(oxan-4-yl)-1,3,4-oxadiazole have been reported in the literature, providing insights into the potential properties and applications of this compound:

CompoundStructural RelationshipKey DifferencesReference
2-(3-Methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazoleContains both oxane and 1,3,4-oxadiazole moietiesAdditional methylazetidin group; disubstituted oxadiazole
2-Benzyl-5-[(3S)-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1,3,4-oxadiazoleContains tetrahydropyran (oxane) and 1,3,4-oxadiazoleMore complex structure with pyrrolidinyl group and benzyl substituent

Comparison of Oxadiazole Isomers

Research has established significant differences between 1,3,4-oxadiazoles and their 1,2,4-oxadiazole counterparts. These differences, which would apply to 2-(oxan-4-yl)-1,3,4-oxadiazole, include:

  • Lower lipophilicity (approximately an order of magnitude difference)

  • Enhanced metabolic stability

  • Reduced hERG inhibition

  • Improved aqueous solubility

These advantageous properties of 1,3,4-oxadiazoles can be attributed to their distinct charge distributions and higher dipole moments compared to 1,2,4-oxadiazoles .

Applications in Drug Discovery

Bioisosteric Replacement

One of the primary applications of oxadiazoles in medicinal chemistry is as bioisosteric replacements for ester and amide functionalities . The 1,3,4-oxadiazole moiety in 2-(oxan-4-yl)-1,3,4-oxadiazole could serve as a metabolically stable surrogate for these groups, potentially enhancing the pharmacokinetic profile of drug candidates.

Drug-Like Properties

The favorable physicochemical properties of 1,3,4-oxadiazoles, including their reduced lipophilicity and improved metabolic stability compared to 1,2,4-oxadiazoles , suggest that 2-(oxan-4-yl)-1,3,4-oxadiazole may possess advantageous drug-like characteristics. These properties could contribute to improved oral bioavailability, reduced toxicity, and enhanced efficacy.

Scaffold for Structural Modification

The 2-(oxan-4-yl)-1,3,4-oxadiazole structure provides multiple positions for potential structural modification:

  • The oxane ring can be substituted at various positions

  • The 5-position of the 1,3,4-oxadiazole ring could be modified with different functional groups

  • The oxane oxygen could be replaced with other heteroatoms to create analogs

These modification points offer opportunities for fine-tuning pharmacological activity and physicochemical properties.

Analytical Characterization

Spectroscopic Methods

The structural characterization of 2-(oxan-4-yl)-1,3,4-oxadiazole would typically involve various spectroscopic techniques:

  • NMR Spectroscopy: 1H and 13C NMR would provide critical information about the structural connectivity and chemical environment of atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Related compounds have been analyzed using sophisticated instruments such as Orbitrap Fusion Lumos with ETD LBP FAIMS .

  • Infrared and Raman Spectroscopy: These methods would identify characteristic vibrational modes associated with the oxadiazole and oxane functional groups.

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique has been successfully applied to related oxadiazole compounds .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes for 2-(oxan-4-yl)-1,3,4-oxadiazole with:

  • Higher yields and purity

  • Room temperature conditions, building on established approaches for 1,3,4-oxadiazoles

  • Greener reaction conditions with reduced environmental impact

  • Scalable processes for potential industrial applications

Comprehensive Pharmacological Evaluation

Given the diverse biological activities associated with 1,3,4-oxadiazole derivatives , comprehensive pharmacological screening of 2-(oxan-4-yl)-1,3,4-oxadiazole would be valuable for:

  • Identification of specific therapeutic applications

  • Elucidation of structure-activity relationships

  • Assessment of pharmacokinetic properties

  • Determination of toxicity profiles

Structure Optimization

Structure-based design approaches could guide the development of optimized derivatives of 2-(oxan-4-yl)-1,3,4-oxadiazole with enhanced potency, selectivity, and drug-like properties. This could involve systematic modification of both the oxane and oxadiazole portions of the molecule.

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